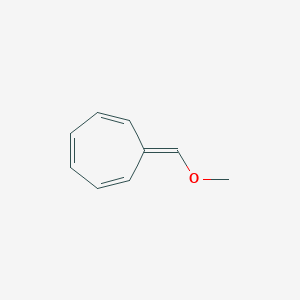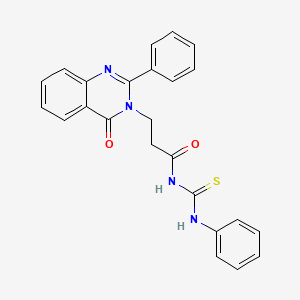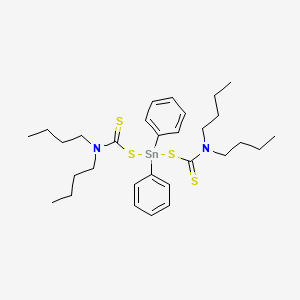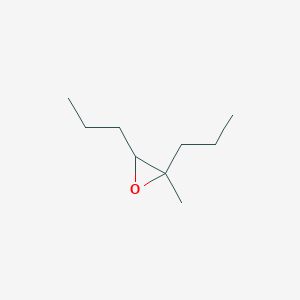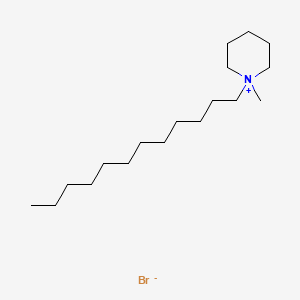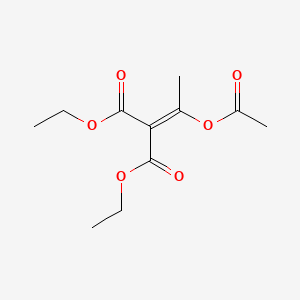
(1-Acetyloxyethylidene)malonic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Acetyloxyethylidene)malonic acid diethyl ester is an organic compound with the molecular formula C11H16O6 and a molar mass of 244.24 g/mol . This compound is commonly used in organic synthesis as a building block for the preparation of various chemicals and pharmaceuticals . It is also known by its systematic name, propanedioic acid, 2-[1-(acetyloxy)ethylidene]-, 1,3-diethyl ester .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxyethylidene)malonic acid diethyl ester typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: A di-ester of malonic acid is deprotonated with a weak base, such as sodium ethoxide, to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide, forming a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(1-Acetyloxyethylidene)malonic acid diethyl ester undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted acetic acids, alcohols, and various derivatives depending on the specific reagents and conditions used.
科学研究应用
(1-Acetyloxyethylidene)malonic acid diethyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including sedatives and anticonvulsants.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (1-Acetyloxyethylidene)malonic acid diethyl ester involves its role as a building block in organic synthesis . The compound’s enolate form acts as a nucleophile, participating in various reactions to form new carbon-carbon bonds. This reactivity is crucial for its use in the synthesis of complex molecules.
相似化合物的比较
(1-Acetyloxyethylidene)malonic acid diethyl ester is similar to other malonic acid derivatives, such as diethyl malonate and acetoacetic ester . its unique structure, with an acetyloxyethylidene group, provides distinct reactivity and applications. Similar compounds include:
Diethyl malonate: Used in the malonic ester synthesis to form substituted acetic acids.
Acetoacetic ester: Utilized in the acetoacetic ester synthesis to produce alkylated ketones.
These compounds share similar synthetic routes but differ in their specific functional groups and resulting reactivity.
属性
CAS 编号 |
72959-49-0 |
|---|---|
分子式 |
C11H16O6 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
diethyl 2-(1-acetyloxyethylidene)propanedioate |
InChI |
InChI=1S/C11H16O6/c1-5-15-10(13)9(11(14)16-6-2)7(3)17-8(4)12/h5-6H2,1-4H3 |
InChI 键 |
QZWHXHNSODOCEH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(C)OC(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


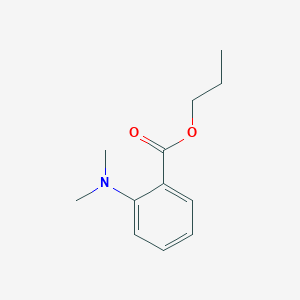
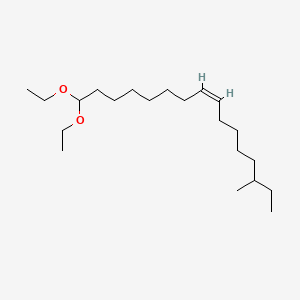

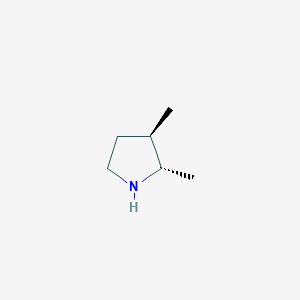
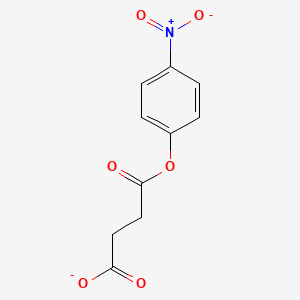
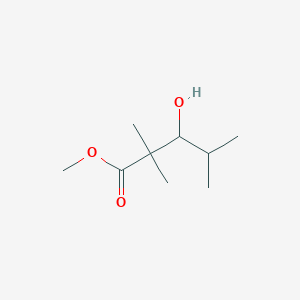
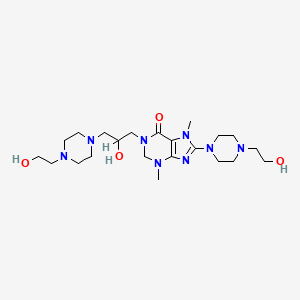
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
